molecular formula C14H25BClNO2 B3281291 (R)-BoroCpg(+)-Pinanediol-HCl CAS No. 732285-43-7

(R)-BoroCpg(+)-Pinanediol-HCl

Cat. No.: B3281291
CAS No.: 732285-43-7
M. Wt: 285.62 g/mol
InChI Key: KBRIBWUNFRKVHI-AKDYBRCWSA-N
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Description

®-BoroCpg(+)-Pinanediol-HCl is a chiral boronic acid derivative that has gained attention in various fields of scientific research due to its unique chemical properties. This compound is particularly notable for its applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-BoroCpg(+)-Pinanediol-HCl typically involves the reaction of a chiral pinanediol boronate ester with a suitable chlorinating agent. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the boronic acid moiety. The process can be summarized as follows:

    Formation of Pinanediol Boronate Ester: The initial step involves the reaction of pinanediol with a boronic acid derivative to form the boronate ester.

    Chlorination: The boronate ester is then treated with a chlorinating agent such as thionyl chloride or oxalyl chloride to yield ®-BoroCpg(+)-Pinanediol-HCl.

Industrial Production Methods

Industrial production of ®-BoroCpg(+)-Pinanediol-HCl follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

®-BoroCpg(+)-Pinanediol-HCl undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid to boranes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

®-BoroCpg(+)-Pinanediol-HCl has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex chiral molecules.

    Biology: The compound is used in the study of enzyme inhibition, particularly for enzymes that interact with boronic acids.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of ®-BoroCpg(+)-Pinanediol-HCl involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that have active site serine or threonine residues. The pathways involved often include the inhibition of proteases and other enzymes critical for cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (S)-BoroCpg(+)-Pinanediol-HCl: The enantiomer of ®-BoroCpg(+)-Pinanediol-HCl, which has different stereochemistry and potentially different biological activity.

    Phenylboronic Acid: A simpler boronic acid derivative used in similar applications but lacks the chiral pinanediol moiety.

    Bortezomib: A boronic acid-containing drug used in cancer therapy, highlighting the potential medicinal applications of boronic acid derivatives.

Uniqueness

®-BoroCpg(+)-Pinanediol-HCl is unique due to its chiral nature and the presence of the pinanediol moiety, which enhances its stability and reactivity compared to simpler boronic acids. This makes it particularly valuable in asymmetric synthesis and as a tool in medicinal chemistry.

Properties

IUPAC Name

(R)-cyclopropyl-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24BNO2.ClH/c1-13(2)9-6-10(13)14(3)11(7-9)17-15(18-14)12(16)8-4-5-8;/h8-12H,4-7,16H2,1-3H3;1H/t9-,10-,11+,12-,14-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRIBWUNFRKVHI-AKDYBRCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(C4CC4)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](C4CC4)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70719319
Record name (R)-1-Cyclopropyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70719319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

732285-43-7
Record name (R)-1-Cyclopropyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70719319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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